Cephaeline dihydrochloride
Overview
Description
Cephaeline dihydrochloride is a phenolic alkaloid found in Indian Ipecac roots . It has a molecular weight of 539.53 and its empirical formula is C28H38N2O4 · 2HCl . It is also known as (−)-Cephaeline dihydrochloride and NSC 32944 .
Molecular Structure Analysis
The molecular structure of Cephaeline dihydrochloride is represented by the formula C28H38N2O4 · 2HCl . The exact structure is not provided in the search results.Chemical Reactions Analysis
Cephaeline dihydrochloride is a selective inhibitor of CYP2D6, an enzyme involved in drug metabolism . It has an IC50 value of 121 μM, indicating its potency in inhibiting this enzyme .Physical And Chemical Properties Analysis
Cephaeline dihydrochloride is a solid substance that is white to off-white in color . It is soluble in DMSO and water, with solubility values of 250 mg/mL and 125 mg/mL respectively . It is also soluble in methanol, ethanol, acetone, and chloroform, but less soluble in ether and petroleum ether .Scientific Research Applications
Expectorant Action
Cephaeline, as a component of ipecacuanha, has been identified to possess expectorant properties. A study showed that the administration of cephaeline, along with emetine and 2‐dehydroemetine, to animals resulted in an augmented output of respiratory tract fluid, contributing to its expectorant action. This effect was noted to be similar across all three alkaloids, suggesting cephaeline's role in the expectorant action of ipecacuanha (Boyd & Knight, 1964).
Anticancer Properties
Recent research has evaluated the potential of cephaeline as a therapeutic strategy in managing mucoepidermoid carcinomas of the salivary glands. This study found that cephaeline administration resulted in reduced viability of cancer cells, inhibited tumor growth, cellular migration, and disrupted the formation of tumorspheres. These findings highlight cephaeline's anticancer properties in various mucoepidermoid carcinoma cell lines (da Silva et al., 2021).
Protein Synthesis Effects
Cephaeline has been observed to affect hepatic protein synthesis. Studies on rats indicated that administration of cephaeline stimulated the incorporation of amino acids into proteins in vitro using liver microsomal fractions. However, when added directly to the system in vitro, cephaeline could inhibit amino acid incorporation, demonstrating its impact on protein synthesis processes (Jondorf et al., 1969).
Antiviral Applications
A study on emetine, a compound structurally related to cephaeline, showed efficacy against Zika and Ebola virus infections. It revealed that cephaeline, a desmethyl analog of emetine, exhibits similar efficacy against both Zika and Ebola virus infections. This suggests potential antiviral applications for cephaeline (Yang et al., 2018).
Histone Acetylation and Cancer Stem Cell Inhibition
Cephaeline's role in inducing histone acetylation and its inhibitory effect on cancer stem cells was highlighted in a study on mucoepidermoid carcinoma. The administration of cephaeline led to chromatin histone acetylation and disruption of tumorsphere formation, suggesting its potential in cancer treatment and stem cell research (da Silva et al., 2021).
General Health Benefits
A comprehensive review on the health benefits of ipecac and cephaeline discussed their pharmacological activities in gastrointestinal disorders, cardiovascular system, and against various viruses and parasites. This review also covered analytical techniques for detecting and separating cephaeline, underscoring its broad therapeutic potential (Pate & Pate, 2020).
Safety And Hazards
properties
IUPAC Name |
(1R)-1-[[(2S,3R,11bS)-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl]methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinolin-6-ol;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38N2O4.2ClH/c1-5-17-16-30-9-7-19-13-27(33-3)28(34-4)15-22(19)24(30)11-20(17)10-23-21-14-26(32-2)25(31)12-18(21)6-8-29-23;;/h12-15,17,20,23-24,29,31H,5-11,16H2,1-4H3;2*1H/t17-,20-,23+,24-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAOHSWWVTZSRQM-JBKGYMEJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=CC(=C(C=C5CCN4)O)OC)OC)OC.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1C[C@@H]4C5=CC(=C(C=C5CCN4)O)OC)OC)OC.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40Cl2N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cephaeline dihydrochloride | |
CAS RN |
5853-29-2 | |
Record name | Cephaeline dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005853292 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cephaeline hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.967 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CEPHAELINE DIHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QL8Q0680S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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